molecular formula C6H5KO5S B7803469 potassium;2,5-dihydroxybenzenesulfonate

potassium;2,5-dihydroxybenzenesulfonate

Cat. No.: B7803469
M. Wt: 228.27 g/mol
InChI Key: VKDSBABHIXQFKH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2,5-dihydroxybenzenesulfonate (CAS: 21799-87-1, molecular formula: C₆H₅KO₅S) is a sulfonated aromatic compound derived from hydroquinone. It is synthesized via sulfonation of hydroquinone with sulfuric acid under controlled conditions (≤50°C), followed by metathesis with potassium carbonate to replace the barium cation in barium 2,5-dihydroxybenzenesulfonate . The resulting compound forms transparent octahedral crystals upon recrystallization . Its applications span pharmaceuticals, materials science, and analytical chemistry. For instance, it is used as a rigid monomer in sulfonated poly(arylene ether nitrile) copolymers to enhance thermal stability and proton conductivity , and in supercapacitors as a redox-active additive due to its electron-withdrawing sulfonate group .

Properties

IUPAC Name

potassium;2,5-dihydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDSBABHIXQFKH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2,5-dihydroxybenzenesulfonate can be synthesized starting from hydroquinone. The typical synthetic route involves the sulfonation of hydroquinone with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions usually include maintaining a temperature range of 50-55°C and continuous stirring for several hours .

Industrial Production Methods

In industrial settings, the production of potassium 2,5-dihydroxybenzenesulfonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often recrystallized from water or ethanol to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Potassium 2,5-dihydroxybenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 2,5-dihydroxybenzenesulfonate is widely used in scientific research due to its versatility and stability. Some of its applications include:

Mechanism of Action

The mechanism of action of potassium 2,5-dihydroxybenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit vascular endothelial growth factor (VEGF), which plays a key role in angiogenesis and vascular permeability. This inhibition leads to its anti-angiogenic activity, making it useful in the treatment of various vascular disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical, biological, and functional properties of potassium 2,5-dihydroxybenzenesulfonate are distinct from other 2,5-dihydroxybenzenesulfonate salts and structurally related compounds. Key comparisons are outlined below:

Comparison with Other Metal Salts

Property Potassium Salt Calcium Dobesilate Zinc Salt Sodium Salt
Synthesis Metathesis with K₂CO₃ Direct sulfonation + CaCO₃ Reaction with ZnCO₃ Metathesis with Na₂CO₃
Crystal Structure Transparent octahedra Not specified Amorphous (lead salt) Microscopic octahedra
Biological Activity Inhibits FGF-driven mitogenesis Treats diabetic retinopathy IC₅₀ = 77.4 μmol L⁻¹ (APN inhibition) Not reported
Applications Polymer synthesis Anti-angiogenic therapy APN inhibition Limited industrial use
  • Calcium Dobesilate: Widely used clinically for diabetic retinopathy and chronic venous insufficiency due to its vasoprotective effects . Unlike the potassium salt, it exhibits weaker aminopeptidase N (APN) inhibition (IC₅₀ = 978.0 μmol L⁻¹) .
  • Zinc Salt : Shows potent APN inhibition (IC₅₀ = 77.4 μmol L⁻¹), attributed to zinc's role in enzyme active sites . The potassium salt lacks this metal-specific interaction.

Comparison with Structural Analogues

Compound Functional Groups Key Properties Applications
Potassium 2,5-Dihydroxybenzenesulfonate Sulfonate (–SO₃⁻), hydroxyl (–OH) High redox activity, rigid backbone Supercapacitors , polymers
2-Methoxy Hydroquinone Methoxy (–OCH₃), hydroxyl (–OH) Electron-donating group Less redox-active than sulfonates
Homogentisic Acid Carboxylic acid (–COOH) Interferes with Trinder reaction Diagnostic interference
  • Electrochemical Performance : The sulfonate group in potassium 2,5-dihydroxybenzenesulfonate enhances faradaic efficiency in supercapacitors compared to methoxy-substituted analogues, which are less redox-active .
  • Pharmacological Effects : Unlike homogentisic acid (a Trinder reaction interferent), the potassium salt is utilized for its mitogenesis-inhibiting properties in ocular therapies .

Research Findings and Data Tables

Table 1: Inhibitory Activity Against Aminopeptidase N (APN)

Compound IC₅₀ (μmol L⁻¹) Reference
Zinc 2,5-dihydroxybenzenesulfonate 77.4
Calcium Dobesilate 978.0
Magnesium Salt 832.1

Table 2: Electrochemical Performance in Supercapacitors

Additive Faradaic Impact Functional Group
Potassium 2,5-Dihydroxybenzenesulfonate High Sulfonate (–SO₃⁻)
2-Methoxy Hydroquinone Low Methoxy (–OCH₃)

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying potassium 2,5-dihydroxybenzenesulfonate in environmental or biological samples?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, an Agilent 1290 Infinity HPLC system equipped with a Zorbax Eclipse Plus C18 column (50 × 2.1 mm, 1.8 μm) at 40°C can separate the compound using a water-methanol (98:2) mobile phase with 0.1% phosphoric acid at 0.5 mL/min. Detection at 210–254 nm ensures sensitivity for sulfonated aromatic intermediates . Validation parameters (e.g., linearity, LOD/LOQ) should be established using spiked matrices.

Q. What is the role of potassium 2,5-dihydroxybenzenesulfonate in pharmaceutical formulations, and how is its purity ensured during synthesis?

  • Methodological Answer: The compound is a key intermediate in drugs like calcium dobesilate (vascular disorders) and etamsylate (hemostatic agent). Purity is ensured via sulfonation of hydroquinone followed by precipitation with potassium 2-ethylhexanoate. Crystallization from water/acetone mixtures removes inorganic salts, and purity is validated by HPLC and X-ray diffraction (PXRD) to confirm characteristic peaks (e.g., 2θ = 15.6, 18.9, 21.4) .

Q. How does potassium 2,5-dihydroxybenzenesulfonate interact with enzymatic assays, such as horseradish peroxidase (HRP)-based systems?

  • Methodological Answer: As a p-diphenol derivative, it interferes with HRP-coupled Trinder reactions by competing with chromogenic substrates (e.g., 4-aminoantipyrine). Researchers should pre-treat samples with solid-phase extraction or use masking agents (e.g., ascorbic acid) to mitigate interference. Dose-response curves in the presence/absence of the compound are critical for validating assay specificity .

Advanced Research Questions

Q. What mechanisms explain the enhanced thermoelectric properties of ionic hydrogels doped with potassium 2,5-dihydroxybenzenesulfonate?

  • Methodological Answer: The compound introduces proton-coupled electron transfer (PCET) pathways, increasing ionic conductivity and Seebeck coefficient. For example, hydrogels with 20 wt% potassium 2,5-dihydroxybenzenesulfonate achieve a 300% increase in power factor (PF = σS²) compared to undoped analogs. Experimental design should include electrochemical impedance spectroscopy (EIS) and thermopower measurements under controlled humidity .

Q. How do advanced oxidation processes (AOPs) degrade potassium 2,5-dihydroxybenzenesulfonate in wastewater, and what intermediates form?

  • Methodological Answer: Combined ozonation (O₃) and TiO₂/UV photocatalysis mineralize the compound synergistically. Total organic carbon (TOC) reduction rates exceed 80% within 60 minutes, with sulfate release indicating desulfonation. HPLC-MS identifies intermediates like 2,5-dihydroxybenzoquinone. Researchers must monitor pH, TOC, and sulfate ions to optimize AOP efficiency .

Q. What structural features of potassium 2,5-dihydroxybenzenesulfonate enable its incorporation into sulfonated polymers for proton-exchange membranes?

  • Methodological Answer: The sulfonate group enhances hydrophilicity and proton conductivity in polymers like sulfonated poly(arylene ether nitrile) (SPEN). Synthesis involves polycondensation with difluorobenzonitrile and biphenol, confirmed by FTIR (S=O stretching at 1250 cm⁻¹) and ¹H NMR. Membrane performance is evaluated via ion-exchange capacity (IEC) and proton conductivity under varying humidity .

Q. How does crystalline polymorphism affect the bioavailability and stability of potassium 2,5-dihydroxybenzenesulfonate in pharmaceutical formulations?

  • Methodological Answer: The crystalline form with PXRD peaks at 2θ = 8.8, 13.7, and 26.8 exhibits higher solubility and stability. Accelerated stability studies (40°C/75% RH) over 6 months assess degradation via HPLC. Co-solvent crystallization (e.g., water/acetone) ensures batch-to-batch reproducibility. Polymorph control is critical for regulatory compliance in drug manufacturing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.